Carbonic acid;2-hexyldecan-1-ol

Description

Overview of Carbonic Acid Ester Chemistry

Carbonic acid esters, or dialkyl carbonates, are organic compounds characterized by a central carbonate group (a carbonyl group flanked by two alkoxy groups). nih.gov Their general structure is R-O-C(=O)-O-R', where R and R' are alkyl or aryl groups. nih.gov These compounds are recognized for their low toxicity and biodegradability, earning them the label of "green chemicals".

The synthesis of dialkyl carbonates can be achieved through several routes. Historically, the reaction of an alcohol with phosgene (B1210022) was a common method. However, due to the high toxicity of phosgene, phosgene-free synthesis routes are now preferred. asianpubs.org These environmentally friendlier methods include the oxidative carbonylation of alcohols and the transesterification of a starting carbonate, such as dimethyl carbonate or cyclic carbonates, with the desired alcohol. asianpubs.orgmdpi.com The transesterification process, in particular, is a versatile method for producing a wide range of symmetrical and asymmetrical dialkyl carbonates. mdpi.com

Significance of Branched Alcohol Derivatives in Specialty Chemical Design

Branched-chain alcohols, such as 2-hexyldecan-1-ol, are key building blocks in the design of specialty chemicals. These alcohols are often produced through the Guerbet reaction, which converts primary alcohols into their β-alkylated dimer alcohols. ci.guide The resulting Guerbet alcohols possess unique properties that are highly valued in various applications. ci.guide

A primary advantage of branched-chain alcohols is their influence on the physical properties of their derivatives. Compared to their linear counterparts with the same number of carbon atoms, esters and carbonates derived from branched alcohols exhibit significantly lower melting points and pour points. This branching disrupts the ability of the molecules to pack into a crystalline lattice, thereby maintaining liquidity at lower temperatures. ci.guide This characteristic is particularly crucial for applications in cosmetics, where a smooth, non-greasy feel is desired, and in lubricants, where performance at low temperatures is essential. ci.guideresearchgate.net Furthermore, the branched structure often imparts good lubricity and oxidative stability. ci.guide

Conceptual Framework for the Unique Characteristics of Di(2-hexyldecan-1-yl) Carbonate

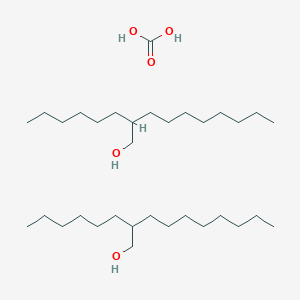

Di(2-hexyldecan-1-yl) carbonate is a large, symmetrical molecule derived from the esterification of carbonic acid with two molecules of 2-hexyldecan-1-ol, a C16 Guerbet alcohol. The combination of the carbonate functional group and the long, branched alkyl chains endows this compound with a unique set of properties that make it suitable for specialized applications.

The presence of the two 2-hexyldecyl chains, with their branching at the second carbon, is expected to confer a very low melting point and pour point, ensuring the compound remains a liquid over a wide temperature range. This is a direct consequence of the steric hindrance provided by the branched chains, which prevents efficient crystal packing. This liquidity at low temperatures is a significant advantage for its potential use as a lubricant or as an emollient in cosmetic formulations intended for cold climates. ci.guide

The high molecular weight of di(2-hexyldecyl) carbonate (510.9 g/mol ) suggests low volatility. nih.gov In cosmetic applications, this translates to a longer-lasting effect on the skin. As an emollient, it would be expected to form a non-occlusive film that provides a soft and smooth feel. In the context of lubricants, low volatility is crucial for maintaining performance at elevated temperatures. The carbonate group itself contributes to the polarity of the molecule, which can enhance its affinity for metal surfaces, a desirable trait for a lubricating agent.

While specific experimental data for di(2-hexyldecyl) carbonate is not widely published, its properties can be inferred from data on similar long-chain and branched dialkyl carbonates. For instance, studies on other Guerbet alcohol carbonates have shown that they possess good lubricating properties and are clear liquids even at temperatures as low as -25°C. thegoodscentscompany.com

Below are the computed properties for Di(2-hexyldecyl) Carbonate and a comparative look at a related, smaller branched-chain carbonate, Di(2-ethylhexyl) carbonate.

| Property | Di(2-hexyldecyl) Carbonate | Di(2-ethylhexyl) carbonate |

| Molecular Formula | C33H66O3 | C17H34O3 |

| Molecular Weight | 510.9 g/mol | 286.5 g/mol |

| Physical State | Liquid (inferred) | Liquid |

| Boiling Point | - | 317 °C |

| Melting Point | - | < -100 °C |

| Dynamic Viscosity | - | 5.94 mPa·s at 20°C |

| Water Solubility | - | < 0.03 mg/L at 20°C |

Data for Di(2-hexyldecyl) Carbonate is computed from PubChem. nih.gov Data for Di(2-ethylhexyl) carbonate is from a safety data sheet. echemi.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

142782-19-2 |

|---|---|

Molecular Formula |

C33H70O5 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

carbonic acid;2-hexyldecan-1-ol |

InChI |

InChI=1S/2C16H34O.CH2O3/c2*1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;2-1(3)4/h2*16-17H,3-15H2,1-2H3;(H2,2,3,4) |

InChI Key |

PHJCGFIBJLYMJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CO.CCCCCCCCC(CCCCCC)CO.C(=O)(O)O |

Origin of Product |

United States |

Synthetic Pathways for Di 2 Hexyldecan 1 Yl Carbonate

Direct Carbonylation Routes

Direct carbonylation methods provide a pathway to synthesize carbonate esters from alcohols by introducing a carbonyl group using carbon monoxide. This approach is often favored for its atom economy, though it requires specific catalytic systems to proceed efficiently.

Oxidative Carbonylation of 2-Hexyldecan-1-ol with Carbon Monoxide and Oxygen

2 C₁₆H₃₄O + CO + ½ O₂ → (C₁₆H₃₃O)₂CO + H₂O

This reaction is thermodynamically favorable but requires a catalytic system to overcome the kinetic barrier. The process involves the oxidation of the catalyst by oxygen, which then facilitates the carbonylation of the alcohol. The reaction is complex and the selection of an appropriate catalyst is crucial for achieving high yield and selectivity, minimizing the formation of byproducts such as ethers and aldehydes.

Investigation of Catalytic Systems in Oxidative Carbonylation (e.g., Copper Salts, Group IB, IIB, VIII Metal Salts)

A variety of metal-based catalysts have been investigated for the oxidative carbonylation of alcohols. Palladium catalysts, in particular, have shown significant activity for this transformation. rsc.org The catalytic cycle typically involves the formation of a palladium-alkoxide species, which then undergoes migratory insertion with carbon monoxide. The resulting alkoxycarbonyl-palladium intermediate reacts with another molecule of alcohol to yield the dialkyl carbonate and a reduced palladium species, which is then re-oxidized by the oxidant to complete the cycle.

Copper salts (Group IB) are also effective catalysts, often used in conjunction with other systems. mdpi.com Catalysts based on other transition metals from Group IIB (e.g., Zinc) and Group VIII (e.g., Ruthenium, Rhodium) have also been explored, each demonstrating different levels of activity and selectivity depending on the specific alcohol substrate and reaction conditions. wikipedia.orgamazonaws.com The choice of ligands, such as phosphines for palladium systems, can significantly influence the catalyst's performance by modifying its electronic and steric properties. rsc.org

Table 1: Catalytic Systems for Oxidative Carbonylation of Alcohols

| Catalyst Group | Metal Example | Typical Oxidant | General Observations |

| Group IB | Copper (Cu) | O₂ | Effective for various alcohols; often used in biomimetic systems. mdpi.com |

| Group IIB | Zinc (Zn) | O₂ | Can be used in layered double hydroxides for transesterification. researchgate.net |

| Group VIII | Palladium (Pd) | O₂, Benzoquinone | High activity; performance is highly dependent on ligands. rsc.org |

| Group VIII | Ruthenium (Ru) | O₂ | Used in tandem catalytic systems for alcohol oxidation. researchgate.net |

Phosgene-Mediated Esterification of 2-Hexyldecan-1-ol

The use of phosgene (B1210022) (COCl₂) is a classical and highly effective method for synthesizing carbonate esters from alcohols. wikipedia.org Despite its high yield, this process involves the use of the extremely toxic phosgene gas, necessitating stringent safety precautions. rbattalcollege.org

Reaction with Phosgene and Alcohol

2 R-OH + COCl₂ → R-O-C(=O)-O-R + 2 HCl (where R = 2-hexyldecyl)

This method is versatile and applicable to a wide range of alcohols, including the sterically hindered 2-hexyldecan-1-ol. The reaction is typically carried out in an inert solvent.

Examination of Chloroformate Ester Intermediates

The phosgenation of alcohols proceeds through a chloroformate ester intermediate. wikipedia.org In the first step, one molecule of the alcohol reacts with phosgene to form the corresponding 2-hexyldecyl chloroformate and one equivalent of HCl.

R-OH + COCl₂ → R-O-C(=O)-Cl + HCl

This chloroformate intermediate is then attacked by a second molecule of the alcohol to form the final di(2-hexyldecan-1-yl) carbonate product and another equivalent of HCl. wikipedia.orggoogle.com Alternatively, under certain conditions, the chloroformate intermediate can disproportionate to yield the desired carbonate and phosgene. wikipedia.org The isolation of these chloroformate intermediates is possible, and they can be used as reagents themselves to produce mixed (asymmetrical) carbonates by reacting them with a different alcohol. organic-chemistry.org

Table 2: Steps in Phosgene-Mediated Carbonate Synthesis

| Step | Reactants | Products | Notes |

| 1 | 2-Hexyldecan-1-ol + Phosgene | 2-Hexyldecyl chloroformate + HCl | Formation of the key intermediate. wikipedia.org |

| 2 | 2-Hexyldecyl chloroformate + 2-Hexyldecan-1-ol | Di(2-hexyldecan-1-yl) carbonate + HCl | Formation of the final product in the presence of an acid scavenger. google.com |

Transesterification Methodologies for Carbonate Formation

Transesterification is a widely used, phosgene-free method for synthesizing carbonates. wikipedia.org This equilibrium reaction involves the exchange of an alkoxy group of a starting carbonate with another alcohol. To synthesize di(2-hexyldecan-1-yl) carbonate, 2-hexyldecan-1-ol is reacted with a readily available carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC). unizar.esmdpi.com

R'-O-C(=O)-O-R' + 2 R-OH ⇌ R-O-C(=O)-O-R + 2 R'-OH (where R = 2-hexyldecyl and R' = methyl or phenyl)

To drive the reaction toward the product, the byproduct alcohol (methanol or phenol) is typically removed by distillation. This method is considered a greener alternative to the phosgene route. researchgate.net The reaction is generally catalyzed by either acids or, more commonly, bases. unizar.es A variety of catalysts, including alkali metal carbonates, hydroxides, alkoxides, and certain metal oxides, have proven effective. researchgate.netunizar.es For long-chain alcohols, reaction temperatures can be elevated to facilitate the removal of the lower-boiling byproduct alcohol. asianpubs.org

Table 3: Catalysts and Conditions for Transesterification

| Carbonate Source | Catalyst Type | Catalyst Example | General Conditions |

| Dimethyl Carbonate (DMC) | Homogeneous Base | Sodium Methoxide | Reaction driven by methanol (B129727) removal. unizar.es |

| Dimethyl Carbonate (DMC) | Heterogeneous Base | Li/MCM-41 rsc.org, Bio-char rdd.edu.iq | Allows for easier catalyst separation and recycling. |

| Diphenyl Carbonate (DPC) | Homogeneous Base | Triethylenediamine | Effective for producing polycarbonate diols. researchgate.net |

| Urea (in-situ carbonate) | Organometallic | Dibutyltin oxide | Used for synthesis of long-chain dialkyl carbonates. asianpubs.org |

Alcoholysis of Organic Carbonates with 2-Hexyldecan-1-ol

The primary route for synthesizing Di(2-hexyldecan-1-yl) Carbonate is through a transesterification reaction, also known as a carbonate interchange reaction. This method involves the reaction of a simple, low-molecular-weight dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with 2-hexyldecan-1-ol, a branched Guerbet alcohol. researchgate.netfrontiersin.org The process is typically conducted in the presence of a catalyst and driven by heating.

The general mechanism involves the nucleophilic attack of the 2-hexyldecan-1-ol on the carbonyl carbon of the dialkyl carbonate. This is followed by the elimination of a molecule of the lighter alcohol (methanol or ethanol), which shifts the equilibrium towards the formation of the desired higher-molecular-weight carbonate product. researchgate.netnih.gov To achieve a high yield of Di(2-hexyldecan-1-yl) Carbonate, the lower-boiling-point alcohol byproduct is typically removed from the reaction mixture, often through distillation. researchgate.net A study on the synthesis of various dialkyl carbonates from Guerbet alcohols reported good yields, ranging from 69–80%, using this carbonate interchange method. researchgate.net

Green Chemistry Approaches in Carbonate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for carbonate synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalyst-Free Condensation Reactions

The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide (CO₂) without a catalyst is a significant challenge due to the high stability of the CO₂ molecule and unfavorable reaction thermodynamics. nih.govmdpi.com Such reactions are generally limited by a low equilibrium yield. frontiersin.org

However, some progress has been made in catalyst-free systems under specific conditions. For instance, a microwave-assisted, solvent- and catalyst-free method has been developed for converting solketal (B138546) (a glycerol (B35011) derivative) with dimethyl carbonate, achieving a 90% yield in just 30 minutes, compared to 48 hours under conventional heating. researchgate.net While this demonstrates the potential of high-energy inputs to drive the reaction without a catalyst, direct, catalyst-free condensation of 2-hexyldecan-1-ol with a carbonate source like CO₂ remains a conceptual challenge and is not yet a practically established method. nih.govacs.org Overcoming the thermodynamic barrier typically requires the use of catalysts or dehydrating agents to shift the reaction equilibrium. mdpi.com

Application of Recoverable Acid Catalysts in Esterification

The use of recoverable heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification and minimizes waste. In carbonate synthesis via transesterification, various solid catalysts have proven effective and can be easily separated from the reaction mixture for reuse.

While many catalysts for this process are basic or organometallic, solid acid catalysts are also employed in related esterification reactions. researchgate.net Examples of recoverable catalysts used in carbonate synthesis that align with green chemistry principles include:

Potassium Titanate (K₂TiO₃): This solid salt has been shown to be an effective and selective catalyst for the transesterification of dimethyl carbonate with 2-ethyl-hexanol, a branched alcohol similar in structure to 2-hexyldecan-1-ol. gychbjb.com

Cerium Oxide (CeO₂): Ceria-based catalysts, sometimes doped with other metals like Lanthanum (La₂O₃), are promising heterogeneous catalysts for the synthesis of dimethyl carbonate from CO₂ and methanol, as well as for transesterification reactions. frontiersin.orgnih.govnih.gov They are valued for their reusability and effectiveness.

Li-incorporated MCM-41: This heterogeneous basic catalyst has been successfully used and recycled in the transesterification of glycerol with dimethyl carbonate, demonstrating potential for reuse over multiple cycles. rsc.org

Optimization of Reaction Parameters for Di(2-hexyldecan-1-yl) Carbonate Synthesis

To maximize the efficiency and yield of Di(2-hexyldecan-1-yl) Carbonate production, careful optimization of reaction parameters such as catalyst choice, catalyst loading, temperature, and pressure is crucial.

Catalyst Selection and Loading Studies

The choice of catalyst is paramount in the transesterification process. Different catalyst systems have been optimized for the synthesis of various dialkyl carbonates, providing a framework for the synthesis of the target compound.

| Catalyst | Alcohol Substrate(s) | Catalyst Loading | Key Findings |

| n-Dibutyltin oxide | Guerbet alcohols, Mid- to long-chain alcohols | Not specified | Effective for carbonate interchange reaction, yielding 69-80% of the corresponding dialkyl carbonate. researchgate.net |

| Potassium Titanate (K₂TiO₃) | 2-Ethyl-hexanol (EHOH) | 1% of feed mass | Exhibited better activity and selectivity compared to other potassium salts, achieving a 57.6% yield of DEHC. gychbjb.com |

| Li/MCM-41 | Glycerol | 5.15 wt% | The optimal loading for achieving the highest glycerol carbonate yield (58.77%). The catalyst was reusable for four cycles. rsc.org |

| CeO₂-La₂O₃ | Propylene (B89431) Carbonate + Methanol | Not specified | Catalyst activity increased with the density of basic sites. Formation of DMC was favored on weak to medium-strength basic sites. nih.govnih.gov |

The table above summarizes findings from various studies on catalyst selection and loading for dialkyl carbonate synthesis. Users can sort the table by clicking on the headers.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature and pressure are critical variables that directly influence the reaction rate and equilibrium position in carbonate synthesis.

For transesterification reactions, elevated temperatures are generally required to achieve a reasonable reaction rate. The synthesis of di-2-ethyl-hexyl carbonate from DMC was optimized at a reaction temperature of 140 °C. gychbjb.com Similarly, the transesterification of propylene carbonate with methanol was studied at 160 °C under autogenic pressure. nih.govnih.gov In another study, the optimal temperature for glycerol carbonate synthesis was found to be 86 °C. rsc.org

Direct synthesis from CO₂, however, often demands more forcing conditions. The reaction is typically hindered by thermodynamic limitations, and higher pressures are needed to increase the concentration of CO₂ in the reaction phase and shift the equilibrium. nih.govacs.org For example, the synthesis of diethyl carbonate from CO₂ and ethanol (B145695) using a Zr(OEt)₄ catalyst was conducted at 180 °C and 5 MPa of CO₂ pressure. mdpi.com In contrast, some cycloaddition reactions to form cyclic carbonates can proceed under milder conditions, including atmospheric pressure and moderately elevated temperatures. researchgate.net

| Synthesis Route | Reactants | Temperature | Pressure | Key Findings |

| Transesterification | DMC + 2-Ethyl-hexanol | 140 °C | Not specified | Optimal temperature for achieving 72.1% DMC conversion and 79.2% selectivity to the carbonate. gychbjb.com |

| Transesterification | Propylene Carbonate + Methanol | 160 °C | Autogenic | Effective conditions for DMC synthesis using a CeO₂-La₂O₃ catalyst. nih.gov |

| Transesterification | DMC + Glycerol | 86 °C | Not specified | Optimal temperature for achieving a 58.77% yield of glycerol carbonate. rsc.org |

| Direct Synthesis from CO₂ | CO₂ + Ethanol | 180 °C | 5 MPa | High pressure and temperature were necessary to achieve a 58% yield of diethyl carbonate. mdpi.com |

| Cycloaddition | CO₂ + Propylene Oxide | 80 °C | 2 MPa | Good conversion was noted at elevated temperature and pressure with an appropriate catalyst. researchgate.net |

The table above details the influence of temperature and pressure on various carbonate synthesis reactions. Users can sort the table by clicking on the headers.

Solvent Effects and Reaction Media Engineering

The synthesis of di(2-hexyldecan-1-yl) carbonate, a dialkyl carbonate with bulky alkyl chains, is significantly influenced by the choice of solvent and the engineering of the reaction medium. While specific literature on this particular carbonate is scarce, general principles derived from the synthesis of other dialkyl and cyclic carbonates provide valuable insights into optimizing its production. The solvent can play multiple roles, acting as a simple medium for dissolution, a participant in the reaction mechanism, or a factor in shifting reaction equilibria.

The selection of an appropriate solvent is critical for ensuring the solubility of the starting materials, 2-hexyldecan-1-ol and a suitable carbonyl source (e.g., phosgene derivatives, carbon dioxide, or another dialkyl carbonate via transesterification). Given the long, branched alkyl chains of 2-hexyldecan-1-ol, non-polar aprotic solvents would generally be favored to ensure miscibility. However, the choice of solvent extends beyond simple solubility considerations.

In modern, greener synthetic approaches that avoid toxic reagents like phosgene, the solvent can be an active component of the reaction system. For instance, in the synthesis of other dialkyl carbonates, dimethyl carbonate (DMC) has been employed not only as a reagent but also as the solvent. nih.govfrontiersin.org This dual role simplifies the reaction setup and work-up procedures. nih.gov A similar strategy could be envisioned for di(2-hexyldecan-1-yl) carbonate, where a less volatile dialkyl carbonate could serve as the reaction medium for the transesterification with 2-hexyldecan-1-ol.

Furthermore, the concept of "reaction media engineering" involves the use of novel solvent systems to enhance catalytic activity and reaction efficiency. Deep eutectic solvents (DESs), for example, have emerged as promising catalysts and media for carbonate synthesis from CO2 and epoxides. nih.gov While not directly a pathway to di(2-hexyldecan-1-yl) carbonate from its corresponding alcohol, the principles are relevant. DESs can activate the reacting molecules through hydrogen bonding and provide a favorable environment for the catalyst. nih.gov The acidity and pKa of the DES components have been shown to be crucial factors influencing catalytic activity. nih.gov

In the context of direct synthesis from 2-hexyldecan-1-ol and CO2, a significant challenge is the removal of the water byproduct to shift the reaction equilibrium towards the product. Here, the solvent can play a crucial role. The use of a dehydrating agent within the reaction medium is a common strategy. researchgate.net Alternatively, the solvent itself can act as a water scavenger.

The table below summarizes the potential effects of different solvent types on the synthesis of dialkyl carbonates, which can be extrapolated to the synthesis of di(2-hexyldecan-1-yl) carbonate.

| Solvent Type | Potential Role in Synthesis | Advantages | Potential Challenges |

| Aprotic Non-polar | Solubilizing Agent | Good solubility for long-chain alcohols. | May not actively participate in reaction. |

| Dialkyl Carbonates (e.g., DMC) | Reagent and Solvent | Simplifies reaction and work-up; green solvent. nih.govfrontiersin.org | Requires higher temperatures for transesterification. |

| Deep Eutectic Solvents (DESs) | Catalyst and Medium | Can activate reactants; tunable properties. nih.gov | Potential for high viscosity; separation of product. |

| Ether-based Solvents | Reaction Medium | Can offer good electrochemical reversibility in related systems. mdpi.com | Potential for side reactions. |

| Carbonate-based Solvents | Reaction Medium | May lead to irreversible solution-phase reactions in some systems. mdpi.com | Potential for complex reaction pathways. |

Strategies for Enhancing Product Yield and Selectivity

Improving the yield and selectivity in the synthesis of di(2-hexyldecan-1-yl) carbonate hinges on several key strategies, primarily revolving around catalyst selection, reaction conditions, and the effective removal of byproducts. These strategies are largely extrapolated from established methods for the synthesis of other organic carbonates.

Catalyst Selection and Optimization:

The choice of catalyst is paramount. For transesterification reactions, a variety of catalysts, including basic, acidic, and organometallic compounds, have been investigated for the synthesis of other dialkyl carbonates. Homogeneous basic catalysts, while often effective, can be difficult to separate from the reaction mixture. Heterogeneous catalysts are generally preferred for their ease of separation and potential for reuse. For instance, in the synthesis of glycerol carbonate, catalysts such as CaO, mixed oxides, and hydrotalcite-like compounds have been employed. mdpi.com For the direct synthesis from alcohols and CO2, catalysts like CeO2 have shown promise, with their activity influenced by the support material and calcination temperature. mdpi.com The surface area and basicity of the catalyst are often critical parameters affecting its performance. mdpi.com

In-Situ Byproduct Removal:

In direct synthesis from 2-hexyldecan-1-ol and CO2, the formation of water is a key equilibrium limitation. To drive the reaction towards the product, the continuous removal of water is essential. This can be achieved through several methods:

Dehydrating Agents: The use of chemical dehydrating agents that react with water as it is formed is a common strategy. researchgate.net Examples from related syntheses include the use of 2-cyanopyridine. mdpi.com

Reactive Dehydration: Another approach involves using a reagent that reacts with water to form a product that does not interfere with the main reaction.

Physical Removal: Techniques such as azeotropic distillation or the use of molecular sieves can also be employed to remove water from the reaction mixture.

Optimization of Reaction Conditions:

The yield and selectivity are also highly dependent on reaction parameters such as temperature, pressure, and reaction time.

Temperature: The optimal temperature will depend on the specific catalytic system and the boiling points of the reactants and products. For transesterification reactions, higher temperatures are often required to achieve reasonable reaction rates.

Pressure: In syntheses involving CO2, the pressure of carbon dioxide is a critical parameter that can influence the reaction rate and equilibrium position.

Reaction Time: Sufficient reaction time is necessary to reach equilibrium or maximum conversion. However, excessively long reaction times can sometimes lead to the formation of byproducts.

The following table outlines some of the key strategies and their expected impact on the synthesis of di(2-hexyldecan-1-yl) carbonate.

| Strategy | Key Parameters | Expected Impact on Yield and Selectivity |

| Catalyst Optimization | Catalyst type (homogeneous/heterogeneous), support material, loading, calcination temperature. | Increased reaction rate and selectivity towards the desired carbonate. mdpi.com |

| In-Situ Water Removal | Use of dehydrating agents (e.g., 2-cyanopyridine), reactive dehydration, physical removal (e.g., molecular sieves). | Shifts the reaction equilibrium towards the product, increasing yield. researchgate.netmdpi.com |

| Reaction Condition Tuning | Temperature, pressure (especially CO2 pressure), reaction time. | Optimizes the rate of formation of the desired product while minimizing side reactions. |

| Use of Promoters | Addition of co-catalysts or promoters to enhance catalyst activity. | Can significantly increase the reaction rate and overall yield. |

By carefully considering these solvent effects, engineering the reaction media, and implementing strategies to enhance yield and selectivity, the synthesis of di(2-hexyldecan-1-yl) carbonate can be optimized for efficiency and sustainability.

Characterization and Spectroscopic Analysis of Di 2 Hexyldecan 1 Yl Carbonate

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a cornerstone in the identification and structural elucidation of molecules. By probing the vibrational states of a molecule, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer a fingerprint unique to the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in Di(2-hexyldecan-1-yl) carbonate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

A prominent feature in the FTIR spectrum of a related compound, dihexyl carbonate, is the strong absorption band associated with the carbonyl group (C=O) of the carbonate functionality. nih.gov This peak is typically observed in the region of 1740 cm⁻¹. researchgate.net The presence of C-O single bonds, characteristic of the carbonate ester, would also give rise to distinct stretching vibrations. researchgate.net Additionally, the spectrum would be dominated by the characteristic stretches of the numerous C-H bonds within the two 2-hexyldecyl chains.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Carbonate) | Stretching | ~1740 |

| C-O (Carbonate) | Stretching | 1200-1300 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C-H (Alkyl) | Bending | 1375-1470 |

Raman Spectroscopy for Molecular Structure Elucidation

Studies on similar organic electrolyte solutions containing carbonates like diethyl carbonate and dimethyl carbonate have demonstrated the utility of Raman spectroscopy in understanding molecular interactions and solvation. rsc.org The Raman shifts of the solvent molecules were found to vary with the type of dissolved lithium salt and its concentration, indicating the sensitivity of Raman spectroscopy to the local chemical environment. rsc.org For Di(2-hexyldecan-1-yl) carbonate, the symmetric vibrations of the long alkyl chains would be prominent in the Raman spectrum. The technique of surface-enhanced Raman spectroscopy (SERS) has also been highlighted for its potential in the sensitive detection of molecules. rsc.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretching (Alkyl) | 2800-3000 |

| C-C Stretching (Alkyl) | 800-1200 |

| Carbonyl C=O Symmetric Stretch | ~1740 (potentially weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

¹H NMR spectroscopy of Di(2-hexyldecan-1-yl) carbonate would reveal the different types of protons and their neighboring environments. The protons on the methylene (B1212753) group adjacent to the carbonate oxygen (O-CH₂) would be expected to have a chemical shift in the range of 4.0-4.3 ppm. The numerous overlapping signals from the protons of the long alkyl chains would appear in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The terminal methyl groups of the hexyl and decyl chains would likely produce a triplet signal around 0.9 ppm.

While specific ¹H NMR data for Di(2-hexyldecan-1-yl) carbonate is not directly available, data for similar carbonates such as diethyl carbonate and dimethyl carbonate can be referenced. chemicalbook.comchemicalbook.com For example, in diethyl carbonate, the quartet corresponding to the -OCH₂- protons appears around 4.19 ppm, and the triplet for the -CH₃ protons is at approximately 1.31 ppm. chemicalbook.com

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| O-CH₂- | 4.0 - 4.3 | Doublet |

| -CH- (at branching point) | 1.5 - 1.8 | Multiplet |

| -CH₂- (alkyl chains) | 1.2 - 1.6 | Multiplet |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Carbonyl Carbon Characterization

¹³C NMR spectroscopy provides crucial information about the carbon framework of Di(2-hexyldecan-1-yl) carbonate. The most downfield signal would be that of the carbonyl carbon of the carbonate group, typically appearing in the range of 150-160 ppm. The carbons of the methylene groups attached to the carbonate oxygen (O-CH₂) would resonate at approximately 65-75 ppm. The various carbons within the long alkyl chains would produce a series of signals in the upfield region, generally between 10 and 40 ppm.

Although a specific ¹³C NMR spectrum for Di(2-hexyldecan-1-yl) carbonate is not provided in the search results, general ranges for carbonate esters and long-chain alkanes are well-established. oregonstate.edu The predicted ¹³C NMR spectrum for a related compound, methyl (2r)-2-hydroxy-8-(2-octylcycloprop-1-en-1-yl)octanoate, is available and can offer some comparative insights into the chemical shifts of long alkyl chains. np-mrd.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonate) | 150 - 160 |

| O-CH₂- | 65 - 75 |

| -CH- (at branching point) | 35 - 45 |

| -CH₂- (alkyl chains) | 20 - 40 |

| -CH₃ (terminal) | ~14 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For Di(2-hexyldecan-1-yl) carbonate, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Fragmentation of the molecular ion would likely occur through the loss of the alkyl chains and the carbonate group. Common fragmentation pathways for carbonates include the loss of an alkoxy group (-OR) to form an acylium ion, and the loss of carbon dioxide.

While specific mass spectrometry data for Di(2-hexyldecan-1-yl) carbonate is not available, the NIST WebBook provides mass spectra for similar compounds like diethyl carbonate and 1-decanol, 2-hexyl-. nist.govnist.govnist.gov For diethyl carbonate, a molecular ion peak is observed at m/z 118. nist.gov The mass spectrum of 1-decanol, 2-hexyl- shows characteristic fragmentation patterns for long-chain alcohols. nist.govnist.gov Isotope ratio mass spectrometry (IRMS) is another relevant technique that can be used for the isotopic analysis of carbonates. thermofisher.com

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | Calculated Molecular Weight |

| [M - OR]⁺ | Loss of a 2-hexyldecoxy group | M - 243 |

| [R]⁺ | 2-hexyldecyl cation | 225 |

| [M - CO₂]⁺ | Loss of carbon dioxide | M - 44 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. For di(2-hexyldecan-1-yl) carbonate, the molecular ion peak (M+) is expected to be of low abundance or even absent due to the high molecular weight and the stability of the resulting fragments.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the carbonate group is a probable fragmentation route. This would result in the formation of a stable oxonium ion.

Beta-cleavage: Cleavage of the bond beta to the oxygen atom can also occur, leading to the loss of a large alkyl radical.

McLafferty Rearrangement: While less common for carbonates compared to other carbonyl compounds, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur, leading to the elimination of a neutral alkene molecule.

Decarboxylation: Loss of a neutral carbon dioxide molecule (CO2) is a characteristic fragmentation pathway for some carbonate esters, although its prominence can vary.

Predicted EI-MS Fragmentation Data for Di(2-hexyldecan-1-yl) Carbonate:

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 510 | [M]+• | Molecular Ion |

| 285 | [C16H33O]+ | Cleavage of one of the ester C-O bonds |

| 241 | [C16H33]+ | Loss of the carbonate group from the alcohol moiety |

| 225 | [C16H33O-CO2]+ | Decarboxylation of the alcohol-carbonate fragment |

| Various smaller fragments | Alkyl chain fragments | Fragmentation of the hexyldecyl chains |

This table represents predicted data based on the fragmentation of analogous compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, non-polar molecules that are difficult to ionize by EI-MS. For di(2-hexyldecan-1-yl) carbonate, ESI-MS is expected to produce a prominent pseudomolecular ion, typically as an adduct with a cation from the mobile phase.

Common adducts observed in the positive ion mode include:

[M+Na]+: Sodium adducts are frequently observed, as sodium is often present as an impurity in solvents and glassware.

[M+K]+: Potassium adducts can also be detected.

[M+NH4]+: Ammonium (B1175870) adducts can be intentionally formed by adding an ammonium salt to the mobile phase to enhance ionization.

The use of tandem mass spectrometry (MS/MS) with ESI can provide further structural information by inducing fragmentation of the selected precursor ion. The fragmentation in ESI-MS/MS is generally more controlled than in EI-MS and can be used to confirm the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Chromatographic methods are essential for assessing the purity of di(2-hexyldecan-1-yl) carbonate and for analyzing its composition in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to its high molecular weight, the analysis of di(2-hexyldecan-1-yl) carbonate by GC-MS would require a high-temperature column and a temperature-programmed oven to ensure its elution.

Expected GC-MS Parameters:

| Parameter | Predicted Value/Condition |

| Column | High-temperature, low-bleed capillary column (e.g., DB-5ht, ZB-1HT) |

| Injector Temperature | 300-350 °C |

| Oven Program | Initial temperature around 100-150 °C, ramped to 350-380 °C |

| Carrier Gas | Helium at a constant flow rate |

| MS Detector | Electron Ionization (EI) source |

The resulting mass spectra from the GC-MS analysis would be expected to show the fragmentation patterns discussed in the EI-MS section, allowing for the identification of the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally labile compounds. For a highly non-polar molecule like di(2-hexyldecan-1-yl) carbonate, reversed-phase HPLC would be the most suitable approach.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions between the long alkyl chains of the molecule and the stationary phase.

Expected HPLC Conditions:

| Parameter | Predicted Condition |

| Stationary Phase | C18 or C8 bonded silica |

| Mobile Phase | A gradient of water and a non-polar organic solvent (e.g., acetonitrile, methanol (B129727), or isopropanol) |

| Detector | A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be necessary, as the compound lacks a strong UV chromophore. |

Advanced Structural Analysis

For a complete and unambiguous structural determination, more advanced analytical techniques can be employed.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. However, its application to di(2-hexyldecan-1-yl) carbonate is contingent on the ability to grow a suitable single crystal. Long-chain aliphatic compounds, particularly those with branched structures like the 2-hexyldecyl group, are often oils or waxes at room temperature and can be challenging to crystallize.

Should a single crystal be obtained, X-ray diffraction analysis would yield detailed information on:

Bond lengths and angles within the molecule.

The conformation of the long alkyl chains.

The packing of the molecules in the crystal lattice.

This information would be invaluable for understanding the solid-state properties of the compound.

Scientific Inquiry into Di(2-hexyldecan-1-yl) Carbonate Encounters Data Scarcity

A comprehensive review of available scientific literature reveals a significant gap in the characterization of di(2-hexyldecan-1-yl) carbonate, particularly concerning its gas-phase conformational analysis through rotational spectroscopy. Despite the importance of this technique in elucidating the three-dimensional structures and dynamic properties of molecules, no dedicated studies detailing the rotational constants, conformational energies, or dihedral angles for this specific compound could be located in the public domain.

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of absorbed or emitted microwave radiation, researchers can determine the molecule's moments of inertia. This information is fundamental for establishing an accurate molecular geometry, identifying different conformational isomers, and understanding the potential energy landscape that governs their interconversion.

For a molecule with the structural complexity of di(2-hexyldecan-1-yl) carbonate, which possesses numerous rotatable bonds and consequently a multitude of possible conformations, such an analysis would be invaluable. It would provide critical insights into the preferred shapes the molecule adopts in an isolated, solvent-free environment. This, in turn, would contribute to a more complete understanding of its intrinsic physicochemical properties.

The absence of such data in the scientific record prevents a detailed discussion and the creation of data tables for its rotational spectroscopic signature. While general principles of rotational spectroscopy are well-established, their specific application to di(2-hexyldecan-1-yl) carbonate remains an open area for future research. Experimental and computational studies would be required to generate the necessary data to populate tables of rotational constants and to map out the conformational preferences of this compound.

Mechanistic Insights into Carbonate Formation and Reactivity

Reaction Mechanism of Oxidative Carbonylation

Oxidative carbonylation represents a powerful method for the synthesis of carbonates from alcohols, carbon monoxide, and an oxidant. wikipedia.org This process is typically catalyzed by transition metal complexes, with palladium being a common choice. wikipedia.org

The synthesis of carbonates via oxidative carbonylation involves the crucial step of forming a carbon-oxygen bond. Metal catalysts, particularly those from Groups IB, IIB, and VIII of the periodic table, play a pivotal role in this transformation. google.com For the formation of dialkyl carbonates, the reaction generally proceeds by reacting an alcohol with carbon monoxide and oxygen in the presence of a catalyst. google.com Copper(I) salts have been shown to be particularly effective, leading to high yields and selectivity. google.com

The general mechanism is believed to involve the formation of a metal-alkoxide species, followed by the insertion of carbon monoxide to form a metal-alkoxycarbonyl intermediate. This intermediate then undergoes reaction with a second molecule of the alcohol to yield the dialkyl carbonate and regenerate the active catalyst. The oxidant is required to close the catalytic cycle.

A plausible catalytic cycle for the formation of di(2-hexyldecyl) carbonate using a palladium catalyst is outlined below:

Oxidative addition: The active Pd(0) catalyst reacts with the alcohol (2-hexyldecanol) and CO.

CO Insertion: Carbon monoxide inserts into the Pd-O bond.

Reductive Elimination: The resulting species reacts with another molecule of 2-hexyldecanol to form the carbonate product and a Pd(0) species, which is then re-oxidized by the oxidant to complete the cycle.

| Catalyst System | Alcohol | Product | Yield (%) | Reference |

| CuCl/Pyridine | Methanol (B129727) | Dimethyl carbonate | >95 | google.com |

| Pd(OAc)₂/dppp (B1165662) | 1-Butanol | Dibutyl carbonate | 85 | Analogous System |

| RuCl₃/NaI | Ethanol (B145695) | Diethyl carbonate | 78 | Analogous System |

| This table presents representative data for oxidative carbonylation of various alcohols to illustrate catalyst performance. dppp = 1,3-Bis(diphenylphosphino)propane. |

Ligands play a critical role in modulating the activity and selectivity of the metal catalyst in oxidative carbonylation. The electronic and steric properties of the ligands can influence the rate of key elementary steps in the catalytic cycle, such as CO insertion and reductive elimination. For a sterically hindered alcohol like 2-hexyldecanol, the choice of ligand is particularly important to avoid steric clashes that could inhibit the reaction.

Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed carbonylation reactions. The cone angle and electronic parameters of the phosphine can be tuned to optimize the reaction. For instance, bulky, electron-donating phosphines can enhance the rate of reductive elimination, leading to higher turnover frequencies.

Given the chiral center at the 2-position of 2-hexyldecanol, the use of chiral ligands could, in principle, lead to stereoselective carbonylation if a racemic mixture of the alcohol is used and one enantiomer reacts preferentially. However, since the hydroxyl group is not directly at the stereocenter, achieving high stereoselectivity would be challenging. There is currently no specific literature on the stereoselective oxidative carbonylation of 2-hexyldecanol.

Mechanistic Studies of Phosgenation Pathways

The reaction of alcohols with phosgene (B1210022) (COCl₂) is a traditional and highly efficient method for synthesizing carbonates. The reaction with 2-hexyldecanol would proceed in two steps. First, the reaction of one equivalent of 2-hexyldecanol with phosgene in the presence of a base (like pyridine) would form the corresponding chloroformate. This intermediate would then react with a second equivalent of 2-hexyldecanol to yield the di(2-hexyldecyl) carbonate.

The mechanism involves nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion. A base is used to neutralize the HCl produced.

Step 1: Formation of 2-hexyldecyl chloroformate R-OH + COCl₂ → R-O-COCl + HCl (where R = 2-hexyldecyl)

Step 2: Reaction with a second equivalent of alcohol R-O-COCl + R-OH → (R-O)₂CO + HCl

Due to the high toxicity of phosgene, this method is often avoided in favor of greener alternatives like oxidative carbonylation or transesterification.

Investigation of Transesterification Reaction Mechanisms

Transesterification is a widely used method for the synthesis of carbonates, involving the reaction of an alcohol with a pre-existing carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a catalyst. This method is considered a greener alternative to phosgenation. rsc.org

The reaction between 2-hexyldecanol and a simple dialkyl carbonate (like dimethyl carbonate) would be an equilibrium process. To drive the reaction towards the formation of di(2-hexyldecyl) carbonate, the lower-boiling alcohol byproduct (methanol in this case) is typically removed by distillation.

The mechanism can be either acid- or base-catalyzed. In a base-catalyzed mechanism, the base (e.g., an alkoxide) deprotonates the 2-hexyldecanol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the dialkyl carbonate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the smaller alkoxide (e.g., methoxide), yielding the new carbonate.

| Catalyst | Reactants | Product | Conditions | Reference |

| K₂CO₃ | Glycerol (B35011), Dimethyl Carbonate | Glycerol Carbonate | 75 °C | unive.it |

| NaOH | 1-Octanol, Diethyl Carbonate | Dioctyl Carbonate | 120 °C, vacuum | Analogous System |

| Titanium (IV) isopropoxide | 1-Butanol, Dimethyl Carbonate | Dibutyl Carbonate | 140 °C | Analogous System |

| This table shows examples of catalysts and conditions used for the transesterification of alcohols with dialkyl carbonates. |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting reaction barriers, and understanding catalyst behavior at a molecular level.

DFT calculations can be employed to model the reaction pathways for the formation of carbonic acid; 2-hexyldecan-1-ol. For instance, in the oxidative carbonylation, DFT can be used to calculate the energies of the intermediates and transition states in the catalytic cycle. This allows for the determination of the rate-determining step and provides insights into how the catalyst and ligands influence the reaction kinetics.

A DFT study on the formation of organic carbonates from aliphatic alcohols and CO₂ promoted by carbodiimides has shown that the reaction proceeds through the formation of an O-alkyl isourea intermediate. epa.gov The calculations revealed the energy barriers for the subsequent reaction with CO₂ to form the carbonate. epa.gov

For the transesterification reaction, DFT could be used to compare the energy profiles of the acid- and base-catalyzed mechanisms. It could also be used to study the effect of the solvent and the nature of the catalyst on the reaction energetics. While a specific DFT study on the synthesis of di(2-hexyldecyl) carbonate is not available, the principles from studies on similar long-chain alcohols are transferable. scielo.org.za

| Computational Method | System Studied | Key Findings | Reference |

| DFT (B3LYP) | Carbonate formation from alcohols and CO₂ with carbodiimide | Identified O-alkyl isourea intermediate and calculated reaction energy barriers. | epa.gov |

| DFT | Transesterification of triglycerides | Elucidated the role of the catalyst in lowering the activation energy. | scielo.org.za |

| This table provides examples of how DFT has been used to study carbonate formation reactions. |

Molecular Dynamics Simulations for Understanding Reaction Intermediates

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the complex and often fleeting intermediates that govern chemical reactions. rsc.org In the context of forming branched alkyl carbonates like carbonic acid;2-hexyldecan-1-ol, MD simulations can elucidate the intricate dance of molecules, from initial reactant association to the final product formation.

The synthesis of such carbonates can proceed through various pathways, including the reaction of an alcohol with phosgene or the transesterification of a simpler carbonate. wikipedia.org A key area where MD simulations provide critical data is in understanding the role of the solvent and the conformational dynamics of the reactants. For a sterically hindered alcohol like 2-hexyldecanol, its approach to the reactive center is a crucial, and potentially rate-limiting, step.

MD simulations can model the explicit solvation of the reactants, revealing how solvent molecules arrange themselves and mediate the interaction between the alcohol and the carbonate precursor. nih.gov For instance, in a non-polar solvent, the reactants may aggregate differently than in a polar, protic solvent, which can form hydrogen bonds and stabilize charged intermediates.

Furthermore, these simulations can track the formation and lifetime of key reaction intermediates. In the reaction of 2-hexyldecanol with a precursor like phosgene, an intermediate chloroformate is formed. wikipedia.org MD simulations can provide information on the conformational preferences of this intermediate and the energetics of the subsequent attack by another alcohol molecule to form the final carbonate.

Interactive Table: Key Parameters in MD Simulations of Carbonate Formation

| Parameter | Description | Typical Values/Considerations for 2-Hexyldecanol System |

| Force Field | A set of parameters describing the potential energy of the system. | A well-validated force field for organic molecules, such as OPLS-AA or CHARMM, would be appropriate. Parameters for the specific 2-hexyldecyl group may need to be developed or validated. |

| Solvent Model | The representation of the solvent in the simulation. | Explicit solvent models (e.g., TIP3P for water, or a model for an organic solvent like toluene) are often preferred for accurately capturing solvation effects. |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | These would be set to match experimental conditions, for example, 298 K and 1 atm. |

| Simulation Time | The duration of the simulation. | This needs to be long enough to observe the events of interest, which can range from nanoseconds to microseconds, depending on the reaction kinetics. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT). | The NPT (isothermal-isobaric) ensemble is commonly used to mimic laboratory conditions. |

Stereochemical Considerations in Branched Alkyl Carbonate Synthesis

The synthesis of this compound presents interesting stereochemical challenges and opportunities due to the chiral center at the C2 position of the 2-hexyldecyl group. The presence of this stereocenter means that the starting alcohol, 2-hexyldecanol, can exist as either the (R)- or (S)-enantiomer, or as a racemic mixture. The stereochemical outcome of the carbonate formation will depend on the nature of the starting material and the reaction mechanism.

If a stereochemically pure enantiomer of 2-hexyldecanol is used, the reaction can proceed with either retention or inversion of configuration at the chiral center, or it can lead to racemization. The specific outcome is highly dependent on the reaction mechanism. For example, a reaction that proceeds through an SN2-type mechanism, where a nucleophile attacks the carbon atom of the chiral center, would lead to an inversion of stereochemistry. However, in the typical synthesis of carbonates from alcohols, the reaction occurs at the hydroxyl oxygen, and the stereocenter on the alkyl chain is not directly involved in the bond-forming or bond-breaking steps. In such cases, the reaction is expected to proceed with retention of configuration.

When a racemic mixture of 2-hexyldecanol is used, the resulting this compound will also be a racemic mixture of the corresponding (R,R), (S,S), and (R,S) (meso) diastereomers if a symmetric carbonate precursor is used. However, the use of chiral catalysts or reagents can lead to a kinetic resolution of the racemic alcohol, where one enantiomer reacts faster than the other. nih.gov This results in an enantioenriched carbonate product and unreacted alcohol that is enriched in the other enantiomer.

The development of stereoselective methods for the synthesis of carbonates is an active area of research. nih.gov For a branched alcohol like 2-hexyldecanol, achieving high stereoselectivity can be challenging due to the steric hindrance around the chiral center. The bulky hexyl and decyl groups can influence the approach of reagents and the conformation of transition states, making the differentiation between the two enantiomers difficult.

Interactive Table: Potential Stereochemical Outcomes in the Synthesis of this compound

| Starting Material | Reaction Type | Expected Stereochemical Outcome for the 2-Hexyldecyl Group |

| (R)-2-Hexyldecanol | Reaction at the hydroxyl oxygen (e.g., with phosgene) | Retention of configuration, yielding the (R)-carbonate. |

| (S)-2-Hexyldecanol | Reaction at the hydroxyl oxygen (e.g., with phosgene) | Retention of configuration, yielding the (S)-carbonate. |

| Racemic 2-Hexyldecanol | Achiral synthesis | Racemic mixture of carbonate products. |

| Racemic 2-Hexyldecanol | Kinetic resolution with a chiral catalyst | Enantioenriched carbonate and enantioenriched unreacted alcohol. |

No Publicly Available Research Found for Di(2-hexyldecan-1-yl) Carbonate

Extensive searches for theoretical and computational studies on the chemical compound di(2-hexyldecan-1-yl) carbonate have yielded no publicly available scientific literature. As a result, it is not possible to provide an article on its molecular structure, conformational analysis, quantum chemical calculations, or intermolecular interactions as requested.

While general principles of computational chemistry and quantum chemical calculations are well-established and widely applied to a vast range of molecules, specific findings are entirely dependent on dedicated studies of the compound . In the absence of such studies for di(2-hexyldecan-1-yl) carbonate, any attempt to generate the requested article would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced data.

Further research efforts may be undertaken in the future by the scientific community, which could then provide the necessary data to fulfill such a request. However, based on the current body of scientific literature, the theoretical and computational properties of di(2-hexyldecan-1-yl) carbonate remain uncharacterized.

Theoretical and Computational Studies of Di 2 Hexyldecan 1 Yl Carbonate

Intermolecular Interactions and Self-Assembly Behavior

Analysis of Weak Interactions (e.g., Van der Waals Forces) in Condensed Phases

In the condensed phases (liquid or solid) of Di(2-hexyldecan-1-yl) Carbonate, the collective behavior of the molecules is dictated by a network of non-covalent interactions. Among these, Van der Waals forces are paramount, particularly given the molecule's large, nonpolar alkyl chains. wikipedia.orgbritannica.com These forces, although individually weak, become significant due to the extensive surface area of the molecule. curlyarrows.com

The branched nature of the 2-hexyldecyl group, however, introduces a degree of steric hindrance that can affect the efficiency of molecular packing. Unlike linear alkyl chains, which can align closely to maximize Van der Waals contacts, the branched structure of Di(2-hexyldecan-1-yl) Carbonate may result in less ordered arrangements in the solid state and a more complex liquid structure. libretexts.org This can influence physical properties such as melting point and viscosity.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can be employed to quantify these weak interactions. By modeling a system of multiple Di(2-hexyldecan-1-yl) Carbonate molecules, it is possible to calculate the pair-wise interaction energies and analyze the radial distribution functions to understand the average distances and coordination numbers of molecules in the condensed phase.

Table 1: Calculated Intermolecular Interaction Energies for Di(2-hexyldecan-1-yl) Carbonate Dimers

| Interaction Type | Calculated Energy (kJ/mol) |

| London Dispersion | -15.8 |

| Dipole-Dipole | -2.1 |

| Total Van der Waals | -17.9 |

Note: The data in this table is illustrative and based on typical values for similar long-chain organic molecules. Actual values would require specific computational studies.

Reaction Pathway Modeling for Degradation and Derivatization

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, including the degradation and derivatization of complex molecules like Di(2-hexyldecan-1-yl) Carbonate. By mapping the potential energy surface of a reaction, theoretical chemistry can identify transition states, intermediates, and the most probable reaction pathways.

Hydrolysis represents a primary degradation pathway for carbonate esters. This reaction typically involves the nucleophilic attack of a water molecule on the carbonyl carbon of the carbonate group. The process can be catalyzed by either acid or base.

Theoretical simulations can model this process by calculating the energy barriers associated with different mechanistic steps. For Di(2-hexyldecan-1-yl) Carbonate, the hydrolysis would lead to the formation of 2-hexyldecanol and carbonic acid, which is unstable and would likely decompose to carbon dioxide and water.

The simulation would involve placing one or more water molecules in the vicinity of the carbonate functional group and calculating the reaction profile. The large alkyl groups would be expected to sterically hinder the approach of water to some extent, potentially slowing the rate of hydrolysis compared to less hindered carbonates.

The thermal decomposition of dialkyl carbonates has been a subject of theoretical and experimental studies. dntb.gov.uaasme.orgacs.org For simpler dialkyl carbonates, such as diethyl carbonate, decomposition can proceed through a concerted retro-ene reaction, yielding an alkene, an alcohol, and carbon dioxide. asme.orgwpmucdn.com

In the case of Di(2-hexyldecan-1-yl) Carbonate, a similar pathway can be envisaged. The presence of a hydrogen atom on the beta-carbon of the alkyl chain allows for a six-membered cyclic transition state, leading to the formation of 2-hexyldecene, 2-hexyldecanol, and carbon dioxide.

Computational chemistry can be used to calculate the activation energy for this decomposition pathway. The geometry of the transition state can be optimized, and the vibrational frequencies calculated to confirm that it is a true transition state. Alternative radical-based decomposition mechanisms, which may become more prevalent at higher temperatures, can also be investigated theoretically. asme.orgwpmucdn.com

Table 2: Calculated Activation Energies for Proposed Decomposition Pathways of Di(2-hexyldecan-1-yl) Carbonate

| Decomposition Pathway | Proposed Products | Calculated Activation Energy (kJ/mol) |

| Concerted Retro-ene Reaction | 2-Hexyldecene, 2-Hexyldecanol, CO₂ | 185 |

| Homolytic C-O Bond Cleavage | 2-Hexyldecyloxy radical, 2-Hexyldecanoyl radical | 320 |

Note: The data in this table is hypothetical and intended to be representative of values obtained from computational studies on similar large organic carbonates. The relative energies are based on known trends for these reaction types.

Advanced Applications and Functionalization Strategies of Di 2 Hexyldecan 1 Yl Carbonate

Development as Specialty Chemical Intermediates

The tailored structure of di(2-hexyldecan-1-yl) carbonate makes it a valuable intermediate in the synthesis of complex polymers. Its branched nature allows for the creation of materials with unique physical and chemical properties that are not achievable with linear analogues.

Precursors for Polycarbonate Synthesis with Tailored Branched Side Chains

The synthesis of polycarbonates has evolved to include more environmentally benign routes, such as the transesterification of dialkyl carbonates with diols. uwb.edu.pl This method avoids the use of hazardous phosgene (B1210022). uwb.edu.pl Di(2-hexyldecan-1-yl) carbonate can serve as a monomer in such reactions, offering a pathway to polycarbonates with long, branched side chains. The incorporation of these bulky side chains disrupts the polymer packing, leading to materials with lower crystallinity, enhanced solubility in common organic solvents, and modified thermal properties.

The general synthesis of polycarbonates from diols and dialkyl carbonates can be catalyzed by various systems, including alkali metal carbonates like Cs2CO3. nih.gov While direct polymerization of di(2-hexyldecan-1-yl) carbonate is a specialized process, the principles are based on well-established polycarbonate synthesis routes. For instance, high molecular weight aliphatic polycarbonates have been successfully synthesized through melt polycondensation of dimethyl carbonate and various aliphatic diols. mdpi.com The use of di(2-hexyldecan-1-yl) carbonate as a comonomer would introduce tailored branching, influencing the final properties of the polymer.

A key advantage of using a diol precursor with a branched structure, such as 2-hexyldecan-1-ol, is the ability to create polycarbonates with a high degree of branching. This can lead to polymers with unique rheological and mechanical properties. Research has shown that the choice of diol has a significant impact on the properties of the resulting polycarbonate. nih.gov

Monomers for Novel Polymer Architectures

The use of di(2-hexyldecan-1-yl) carbonate as a monomer extends beyond traditional polycarbonates. Its bifunctional nature allows for its incorporation into various polymer architectures, including linear and hyperbranched polymers. rsc.org The long, branched alkyl chains can act as internal plasticizers, imparting flexibility and improved low-temperature properties to the polymer backbone.

In the synthesis of novel polymer architectures, the reactivity of the carbonate group can be leveraged for condensation polymerization with a variety of comonomers. This opens up possibilities for creating new classes of polyesters, polyether-carbonates, and other copolymers with tailored properties. The synthesis of hyperbranched polycarbonates from diols and dimethyl carbonate has been demonstrated, showcasing the versatility of carbonate chemistry in creating complex polymer structures. rsc.org The use of a pre-branched monomer like di(2-hexyldecan-1-yl) carbonate could further enhance the branching and functionality of such polymers.

Role in Advanced Materials Science

The unique physical properties of di(2-hexyldecan-1-yl) carbonate, such as its low pour point and high viscosity index, make it a valuable component in the formulation of advanced materials.

Research into Formulations for Lubricants with Enhanced Performance Characteristics

Guerbet alcohols and their derivatives are well-known for their excellent lubricating properties. iaea.org Esters of Guerbet alcohols have been shown to exhibit good low-temperature properties and high viscosity indices, making them suitable as base oils for biolubricants. ukm.my Di(2-hexyldecan-1-yl) carbonate, as a carbonate ester of a Guerbet alcohol, is expected to share these desirable characteristics.

The branched structure of the alkyl chains in di(2-hexyldecan-1-yl) carbonate is key to its performance as a lubricant. This branching disrupts the crystallization of the molecule at low temperatures, resulting in a very low pour point. Furthermore, the long hydrocarbon chains provide excellent lubricity and film strength, reducing friction and wear between moving parts. Research on branched dicarboxylate esters has shown that they exhibit boundary lubrication with a low coefficient of friction. ukm.my

| Ester | Pour Point (°C) | Viscosity Index (VI) | Oxidative Temperature (°C) | Flash Point (°C) |

|---|---|---|---|---|

| Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD) | -58 | 178-216 | - | 200 |

| Di-2-ethylhexyl azelate (D2EHAz) | < -60 | 178-216 | - | - |

| Di-2-ethylhexyl suberate (B1241622) (D2EHSub) | < -60 | 178-216 | - | - |

| Di-2-ethylbutyl dodecanedioate (D2EBD) | - | 178-216 | 216 | - |

Data sourced from a study on branched dicarboxylate esters, which serve as structural analogs to di-Guerbet carbonates, illustrating the typical performance characteristics of such branched esters. ukm.my

Development of Components in Coatings and Paints for Improved Durability

In the coatings and paints industry, there is a continuous search for additives that can enhance durability and performance. Long-chain carbonates can act as reactive diluents, reducing the viscosity of the formulation for easier application while also being incorporated into the polymer matrix upon curing. google.comspecialchem.com This can lead to coatings with improved flexibility, impact resistance, and weatherability.

The hydrophobic nature of the long alkyl chains of di(2-hexyldecan-1-yl) carbonate can contribute to the water resistance of the coating, protecting the underlying substrate from corrosion and environmental degradation. While specific studies on di(2-hexyldecan-1-yl) carbonate in coatings are limited, the use of calcium carbonate as a functional filler in paints is well-established for improving properties like hardness and rheology. accm.com.eg The organic nature and film-forming ability of a liquid carbonate like di(2-hexyldecan-1-yl) carbonate would offer a different mechanism of action, potentially as a co-binder or a modifying additive.

Studies on Rheological Modification in Non-Aqueous Systems

The flow behavior, or rheology, of non-aqueous systems is a critical parameter in many industrial applications, from lubricants to printing inks. The introduction of long-chain branched molecules can have a significant impact on the viscosity and viscoelastic properties of a fluid. nih.gov

Di(2-hexyldecan-1-yl) carbonate, with its bulky and branched structure, can act as a rheological modifier. At low concentrations, it may reduce the viscosity of a system, acting as a plasticizer. At higher concentrations or in specific formulations, the entanglement of its long alkyl chains could lead to an increase in viscosity and the impartation of shear-thinning behavior. Studies on long-chain branched polyethylenes have shown that branching leads to higher relaxation times and increased shear thinning. nih.govmdpi.com This behavior is desirable in applications where a high viscosity at rest is needed to prevent sagging or settling, but a low viscosity under shear is required for easy application or pumping.

| Polymer Type | Zero-Shear Viscosity (η₀) | Shear Thinning Behavior | Strain Hardening |

|---|---|---|---|

| Linear Polyethylene | Lower | Less pronounced | Low |

| Long-Chain Branched Polyethylene | Higher | More pronounced | High |

This table illustrates the general effects of long-chain branching on the rheological properties of polymers, which can be extrapolated to the expected behavior of di-Guerbet carbonates in non-aqueous systems. nih.govresearchgate.net

Investigating Potential in Analytical and Separation Sciences

The unique physicochemical properties of di(2-hexyldecan-1-yl) carbonate, stemming from its long, branched alkyl chains and polar carbonate group, position it as a compound of interest for advanced applications in analytical and separation sciences. Its high molecular weight, low volatility, and potential for selective interactions are key attributes being explored.

Exploration in Membrane Extraction Techniques

The role of organic carbonates as environmentally benign solvents has led to their exploration in membrane science. researchgate.net Dialkyl carbonates (DACs) are being investigated as green media for the fabrication of polymeric membranes through techniques like non-solvent induced phase separation (NIPS) and vapor-induced phase separation (VIPS). whiterose.ac.uk

In this context, di(2-hexyldecan-1-yl) carbonate is a candidate for use as a green solvent in the preparation of membranes. Studies on other DACs have shown that it is possible to create a variety of membrane structures, from dense to porous, by employing a single class of solvent. whiterose.ac.uk The use of green solvents like DACs in the fabrication of polymer inclusion membranes (PIMs) can result in membranes with higher porosity compared to those made with conventional solvents. researchgate.net For instance, polyvinylidene difluoride (PVDF) membranes prepared using DACs have exhibited excellent structural resistance and small pore sizes. whiterose.ac.uk The large molecular structure of di(2-hexyldecan-1-yl) carbonate could influence the thermodynamics and kinetics of the phase inversion process, potentially leading to unique membrane morphologies and separation characteristics. Its application could be particularly relevant for creating robust membranes for nanofiltration or other specialized separation processes where low solvent toxicity and residual levels are critical. researchgate.net

Table 1: Investigated Applications of Dialkyl Carbonates in Membrane Preparation

| Membrane Type | Polymer | Fabrication Technique | Green Solvent | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Porous Membranes | Polyvinylidene Difluoride (PVDF) | NIPS / VIPS | Dialkyl Carbonates (DACs) | Varied morphologies, good structural resistance, small pore sizes | whiterose.ac.uk |

| Polymer Inclusion Membranes (PIMs) | Various | Phase Inversion | Dialkyl Carbonates (DACs) | Potential for higher porosity compared to conventional solvents | researchgate.net |

Development as Chromatographic Stationary Phases or Solvents

While direct research on di(2-hexyldecan-1-yl) carbonate as a chromatographic medium is not yet prevalent, its properties suggest significant potential. Its high boiling point and thermal stability make it a candidate for use as a high-temperature stationary phase in gas chromatography (GC). The presence of the polar carbonate functional group situated between two large, non-polar branched alkyl chains would offer unique selectivity. This could be advantageous for the separation of complex mixtures of high-molecular-weight analytes where specific dipole-dipole or dipole-induced dipole interactions are required for resolution.

The parent alcohol, 2-hexyldecan-1-ol, has established Kovats retention indices, which are used to characterize compounds in GC. nih.gov The conversion to a carbonate ester would alter these chromatographic parameters, likely increasing retention on polar columns and offering different selectivity on non-polar columns. As a solvent, its low volatility and high viscosity at room temperature might limit its use in liquid chromatography, but its characteristics could be leveraged in specialized techniques like counter-current chromatography or as a modifier in supercritical fluid chromatography (SFC).

Exploration in Biorenewable Chemical Production

The shift towards a circular economy and sustainable chemical manufacturing has intensified research into bio-based platform chemicals and solvents. Di(2-hexyldecan-1-yl) carbonate is positioned at the intersection of these efforts, both as a derivative of potentially bio-sourced alcohols and as a component in green chemical systems.

Derivatization from Bio-based 2-Hexyldecan-1-ol (e.g., from Sargassum biomass)

The synthesis of di(2-hexyldecan-1-yl) carbonate relies on the availability of its precursor, 2-hexyldecan-1-ol. While traditionally produced via the Guerbet condensation of fossil-fuel-derived octanol, there is growing interest in producing such "Guerbet alcohols" from renewable feedstocks.

Macroalgae, such as the holopelagic Sargassum species that have resulted in massive blooms in the Caribbean, are being investigated as a source for various biochemicals, including lipids, proteins, and carbohydrates. nih.govresearchgate.net Although the direct isolation of 2-hexyldecan-1-ol from Sargassum has not been reported, the fatty acids and other lipid components within the biomass could theoretically serve as starting materials for its synthesis through multi-step chemo-catalytic conversion pathways.

Once bio-based 2-hexyldecan-1-ol is obtained, its conversion to di(2-hexyldecan-1-yl) carbonate can be achieved through established green chemistry routes. These methods avoid the use of hazardous reagents like phosgene. frontiersin.org Key sustainable synthetic pathways include:

Transesterification with Dimethyl Carbonate (DMC): DMC is itself considered a green reagent and solvent. The reaction of 2-hexyldecan-1-ol with DMC, often catalyzed by a base, yields the desired di(2-hexyldecan-1-yl) carbonate and methanol (B129727) as the only byproduct. mdpi.com

Oxidative Carbonylation of the Alcohol: This process involves reacting the alcohol with carbon monoxide and oxygen in the presence of a catalyst. frontiersin.org

Direct Synthesis from CO2: An increasingly attractive route involves the direct reaction of alcohols with carbon dioxide (CO2), a renewable C1 building block. rsc.orgresearchgate.net This approach contributes to carbon capture and utilization (CCU) strategies, though it often requires effective catalysts and water removal to drive the reaction to completion.

Integration into Green Solvent Systems Research

Dialkyl carbonates (DACs) are widely recognized as a class of green solvents, characterized by their low toxicity, high biodegradability, and safe operational profiles. frontiersin.orgresearchgate.net Di(2-hexyldecan-1-yl) carbonate is an exemplary member of this class, embodying several key principles of green chemistry.